Product packaging for Henicosyl acrylate(Cat. No.:CAS No. 45294-21-1)

Henicosyl acrylate

Cat. No.: B12659712
CAS No.: 45294-21-1
M. Wt: 366.6 g/mol
InChI Key: OYHXRBXEKFHLIB-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Alkyl Acrylate (B77674) Monomers

Henicosyl acrylate belongs to the family of long-chain alkyl acrylates (LCAAs), a class of monomers distinguished by the extended alkyl ester group attached to the acrylate backbone. The length of this alkyl chain is a critical determinant of the final polymer's characteristics. As the side chain length increases, properties such as the glass transition temperature (Tg) of the polymer generally decrease, leading to softer, more flexible materials. mdpi.comresearchgate.net

Polymers derived from LCAAs, like poly(this compound), are known for their pronounced hydrophobicity, low surface tension, and flexibility at lower temperatures, a direct consequence of the long, nonpolar alkyl side chains. kowachemical.com These characteristics differentiate them from polymers made from short-chain acrylates (like methyl or ethyl acrylate), which tend to be harder and more brittle. mdpi.com The substantial C21 side chain of this compound places it at the longer end of this monomer spectrum, amplifying these effects and making it a candidate for applications requiring significant flexibility and water repellency.

Table 2: Comparison of Various Long-Chain Alkyl Acrylate Monomers
MonomerCarbon Atoms in Alkyl ChainMolecular FormulaMolecular Weight ( g/mol )Key Polymer Characteristics
Hexyl Acrylate6C₉H₁₆O₂156.22Flexibility, Adhesion
Lauryl Acrylate12C₁₅H₂₈O₂240.38Hydrophobicity, Low Tg
Stearyl Acrylate18C₂₁H₄₀O₂324.54Waxy, Thermal Stability
Eicosyl Acrylate20C₂₃H₄₄O₂352.59High Hydrophobicity
This compound 21 C₂₄H₄₆O₂ 366.62 High Flexibility, Hydrophobicity
Behenyl Acrylate22C₂₅H₄₈O₂380.65Flow Improver, Waxy

Data compiled from various sources alfa-chemistry.comnih.govjamorin.comsigmaaldrich.com

Significance in Contemporary Polymer Research and Development

The significance of this compound in modern polymer research stems from the specific and desirable properties its long alkyl chain imparts to copolymers. The incorporation of LCAA monomers is a strategic approach to tailor-make polymers with a precise balance of physical properties. researchgate.net For instance, they are used to create soft, flexible, and tacky polymers. researchgate.net

Research into LCAAs like this compound is driven by their potential use in a variety of specialized applications. Polymers incorporating these monomers are investigated for use as:

Adhesives and Sealants: The flexibility and tackiness imparted by the long alkyl chain are highly valued in pressure-sensitive adhesives. wikipedia.orgresearchgate.net

Coatings: Their hydrophobic nature provides excellent water resistance and weatherability, making them suitable for protective and decorative coatings. researchgate.net

Flow Improvers and Pour-Point Depressants: In the petroleum industry, polymers with long alkyl side chains can interact with paraffin (B1166041) wax crystals in crude oil, preventing their agglomeration and improving flow at low temperatures. google.com

Plasticizers: They can be copolymerized into a polymer backbone to internally plasticize the material, increasing its flexibility without the risk of plasticizer migration that occurs with external additives.

The ability to precisely control material properties by varying the type and concentration of LCAA monomers makes compounds like this compound valuable tools for materials scientists developing next-generation polymers. researchgate.net

Overview of Research Trajectories in this compound Polymerization

Research into the polymerization of this compound and other LCAAs focuses on controlling the reaction to achieve desired polymer structures and molecular weights. The primary method for polymerizing acrylates is free-radical polymerization. imaging.org This can be carried out using several techniques, including solution, bulk, and emulsion polymerization. researchgate.net

Key research trajectories include:

Kinetic Studies: Understanding the kinetics of polymerization is crucial for controlling the process. A 2014 study investigated the radical polymerization of several branched acrylates in solution, including this compound (C21A). acs.org Such research helps to determine fundamental parameters like the propagation rate coefficients (kp), which are essential for designing and optimizing polymerization reactors and processes. acs.orgrsc.org

Controlled Polymerization Techniques: Advanced methods like Lewis Pair Polymerization (LPP) are being explored for LCAAs to synthesize polymers with well-defined architectures and narrow molecular weight distributions, which is often difficult to achieve with conventional free-radical methods. rsc.org

Copolymerization: A significant area of research involves the copolymerization of this compound with other monomers. This allows for the creation of materials that combine the properties of different monomers. For example, copolymerizing a hard monomer with a soft LCAA can produce a polymer with tailored toughness and flexibility. mdpi.com The monomer synthesis itself is typically achieved through the esterification of acrylic acid with the corresponding long-chain alcohol. google.com

The overarching goal of this research is to leverage the unique structural features of this compound to create novel polymers with enhanced performance characteristics for specialized industrial and technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O2 B12659712 Henicosyl acrylate CAS No. 45294-21-1

Properties

CAS No.

45294-21-1

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

henicosyl prop-2-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(25)4-2/h4H,2-3,5-23H2,1H3

InChI Key

OYHXRBXEKFHLIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for Henicosyl Acrylate Monomer

Esterification Routes for Henicosyl Acrylate (B77674) Production

The formation of henicosyl acrylate is achieved through several esterification methods, each with its own set of conditions and catalysts.

Direct Esterification: This is a common method involving the reaction of henicosanol with acrylic acid. researchgate.netjetir.org The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and requires the removal of water to drive the equilibrium towards the product side. researchgate.net The direct esterification of behenyl alcohol (a C22 alcohol structurally similar to henicosanol) with acrylic acid has been reported as a viable synthetic route. researchgate.netjetir.org

Transesterification: This route involves the reaction of an alkyl acrylate, such as methyl acrylate or ethyl acrylate, with henicosanol. masterorganicchemistry.com This method can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comdss.go.th The choice of catalyst depends on the desired reaction conditions and the purity requirements of the final product. For instance, tin-based catalysts like dibutyl tin oxide have been traditionally used, while newer methods explore the use of mixed salt catalysts, such as a mixture of potassium carbonate and potassium chloride. google.com Transesterification is an equilibrium-driven process, and the removal of the lower-boiling alcohol by-product is crucial for achieving high yields. google.com

The following table summarizes the key aspects of these two primary esterification routes.

Esterification Route Reactants Typical Catalysts Key Considerations
Direct Esterification Henicosanol, Acrylic AcidSulfuric acid, p-toluenesulfonic acid, Ferric chloride hexahydrate researchgate.netRemoval of water by-product is essential to drive the reaction forward.
Transesterification Henicosanol, Alkyl acrylate (e.g., methyl acrylate)Acid catalysts, Base catalysts (e.g., alkoxides), Enzymes (e.g., lipase), Tin-based catalysts, Mixed salt catalysts masterorganicchemistry.comdss.go.thgoogle.comRemoval of the alcohol by-product (e.g., methanol) is necessary to shift the equilibrium.

Considerations for Bio-Based Feedstocks in Acrylate Monomer Synthesis

The increasing demand for sustainable and environmentally friendly chemical processes has led to a growing interest in using bio-based feedstocks for the production of acrylate monomers. researchgate.netieabioenergy.com This includes both the acrylic acid and the long-chain alcohol components.

Analysis of Impurity Profiles from Renewable Resources

Bio-based feedstocks, derived from sources like sugars, glycerol, or plant oils, often introduce a different set of impurities compared to their petrochemical counterparts. google.comgoogle.comresearchgate.net

Bio-based Acrylic Acid: When acrylic acid is produced from renewable resources such as lactic acid or glycerol, the resulting product may contain impurities like hydroxypropionic acid, acetic acid, propanoic acid, and various aldehydes. google.comgoogle.comresearchgate.net The presence of these impurities can affect the polymerization process and the final properties of the polymer. google.com For instance, aldehydes can act as chain transfer agents, limiting the molecular weight of the resulting polymer. google.com

Bio-based Henicosanol: Long-chain fatty alcohols can be derived from the reduction of fatty acids obtained from plant oils. labinsights.nl The impurity profile of bio-based henicosanol would depend on the source of the oil and the purification methods used. Common impurities could include other long-chain alcohols with varying chain lengths and degrees of unsaturation.

A general comparison of potential impurities from different sources is presented below.

Feedstock Source Potential Impurities
Acrylic Acid Petrochemical (Propylene oxidation)Formaldehyde, acetaldehyde, acetic acid, maleic anhydride (B1165640) google.com
Acrylic Acid Bio-based (e.g., from lactic acid, glycerol)Hydroxypropionic acid, acetic acid, propanoic acid, acetaldehyde, furfural (B47365) google.comgoogle.comresearchgate.net
Henicosanol PetrochemicalIsomers, shorter and longer chain alcohols
Henicosanol Bio-based (from plant oils)Other fatty alcohols (e.g., C18, C20, C22), unsaturated alcohols google.com

Purification Techniques for Bio-Derived Acrylate Precursors

To obtain high-purity this compound from bio-based feedstocks, effective purification of the precursor materials is essential.

Purification of Bio-based Acrylic Acid: Several techniques are employed to purify bio-based acrylic acid, including extraction, distillation, and melt crystallization. google.comgoogle.com Liquid-liquid extraction can be used to separate acrylic acid from the aqueous solution it is often produced in. researchgate.net Subsequent distillation, sometimes azeotropic, is used to remove water and other volatile impurities. researchgate.net Melt crystallization is a technique that can be used to achieve high purity by separating acrylic acid from structurally similar impurities like propionic acid. researchgate.net

Purification of Bio-Derived Long-Chain Alcohols: The purification of long-chain fatty alcohols from biological sources often involves distillation. researchgate.netnih.gov However, due to the high boiling points of these compounds, this can be an energy-intensive process. researchgate.netnih.gov Alternative methods being explored include biocatalytic approaches where enzymes are used to selectively modify and remove impurities. researchgate.netnih.gov For example, an alcohol oxidase can be used to convert unwanted long-chain alcohol by-products into aldehydes, which can then be removed by sequestration. researchgate.netnih.gov

Process Optimization in Acrylate Monomer Synthesis

Optimizing the synthesis process is crucial for improving efficiency, yield, and monomer stability.

Application of Reactive Distillation Techniques

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. acs.org This approach can be particularly beneficial for equilibrium-limited reactions like esterification. acs.org By continuously removing the by-products (water in direct esterification or a low-boiling alcohol in transesterification), the reaction equilibrium is shifted towards the products, leading to higher conversions. acs.org While not specifically documented for this compound, the synthesis of other acrylate esters, such as n-butyl acrylate, has been successfully demonstrated using reactive distillation. acs.orgresearchgate.net The application of RD can lead to reduced investment and operating costs. acs.org

Role of Inhibitor Systems in Monomer Stability during Synthesis

Acrylate monomers are highly reactive and can undergo premature polymerization, especially at the elevated temperatures often required for synthesis and purification. rsc.orggoogle.com To prevent this, polymerization inhibitors are added.

Common Inhibitors: Hydroquinone monomethyl ether (MeHQ) and phenothiazine (B1677639) (PTZ) are widely used inhibitors for stabilizing acrylic acid and its esters. rsc.orgresearchgate.netresearchgate.net MeHQ is particularly effective in the presence of oxygen at ambient temperatures, making it suitable for storage and transport. rsc.orgresearchgate.net PTZ is more effective at higher temperatures and in the absence of oxygen, making it a good choice for distillation processes. rsc.orgresearchgate.net

Inhibitor Function: These inhibitors act as radical scavengers, reacting with any free radicals that may initiate polymerization. rsc.orgresearchgate.net The effectiveness of an inhibitor system depends on factors such as temperature, pressure, and the presence of oxygen. google.comresearchgate.net For distillation processes, the inhibitor can be added to the reflux liquid, the feed stream, or the still kettle to ensure proper distribution. google.com The concentration of the inhibitor must be carefully controlled; it should be high enough to prevent polymerization but low enough to not interfere with the subsequent intended polymerization of the monomer. google.com Recent research has also explored other compounds, such as N-alkylated phenoxazine (B87303) derivatives, as potentially more potent inhibitors for acrylic acid autoxidation. rsc.org

The table below outlines common inhibitors and their typical applications.

Inhibitor Typical Application Mechanism of Action
Hydroquinone monomethyl ether (MeHQ) Storage and transport (in the presence of oxygen) rsc.orgresearchgate.netRadical scavenger, effective in the presence of O₂. researchgate.net
Phenothiazine (PTZ) Distillation and high-temperature processes rsc.orgresearchgate.netTraps thermally generated radicals, effective in the absence of O₂. rsc.org
4-Hydroxy-TEMPO Scale-up and distillation of reactive monomers acs.orgStable radical that scavenges other radicals.
Conjugated polyenes Inhibition of popcorn polymerization during distillation google.comPrevents a specific type of cross-linked polymer formation. google.com

Fundamental and Controlled Polymerization of Henicosyl Acrylate

Radical Polymerization Kinetics and Mechanisms

The free-radical polymerization (FRP) of acrylic monomers is characterized by a series of elementary reactions, including initiation, propagation, and termination. acs.org However, the kinetics of acrylate (B77674) polymerization are significantly complicated by the occurrence of secondary reactions, such as chain transfer events, which influence the rate of polymerization and the structure of the resulting polymer. acs.orgmdpi.com

Chain Transfer Reactions in Poly(Henicosyl Acrylate) Formation

In acrylate polymerization, the propagating radical at the chain end can undergo transfer reactions, which create new radical centers and significantly alter the polymer's final microstructure. mdpi.com These events are broadly classified as intramolecular and intermolecular chain transfer.

Intramolecular chain transfer, commonly known as backbiting, is a significant secondary reaction in the radical polymerization of acrylates. acs.orgmdpi.com In this process, the active radical at the end of a growing polymer chain abstracts a hydrogen atom from a carbon on its own backbone. mdpi.com This transfers the radical center from the chain end to a tertiary carbon within the chain, forming a mid-chain radical (MCR). mdpi.com

This reaction typically proceeds via a six-membered ring transition state (1:5 backbiting), which is kinetically favorable. chemrxiv.org The newly formed tertiary mid-chain radical is less reactive in propagation than the secondary radical at the chain end. mdpi.comresearchgate.net However, it can add monomer units, leading to the formation of short-chain branches. mdpi.commdpi.com The prevalence of backbiting is a key reason for the complex, branched architecture of poly(acrylates). mdpi.com Studies on various acrylates have shown that intramolecular chain transfer often predominates over intermolecular transfer reactions. mdpi.com

Intermolecular chain transfer involves the abstraction of an atom (typically hydrogen) by a growing polymer radical from a separate molecule. mdpi.com This can occur with a monomer, solvent, or another polymer chain. acs.org

Chain Transfer to Monomer: The propagating radical reacts with a monomer molecule, terminating the current chain and initiating a new one. mdpi.com

Chain Transfer to Polymer: A propagating radical abstracts a hydrogen atom from the backbone of a "dead" (fully formed) polymer chain. mdpi.comresearchgate.net This process also creates a mid-chain radical, which can then propagate to form a long-chain branch. mdpi.com This type of branching can lead to an increase in molecular weight and, at high conversions or in monomer-starved conditions, can result in the formation of cross-linked networks or gel. mdpi.comresearchgate.net

While specific quantitative data on the rates of these transfer reactions for this compound are not detailed in the provided sources, these mechanisms are established as general and significant pathways in all acrylate polymerizations. acs.orgmdpi.com

Effects of Depropagation on Polymerization Dynamics

Depropagation is the reverse of the propagation step in chain-growth polymerization, where a monomer unit is eliminated from the growing polymer chain. This process is an equilibrium reaction and becomes more significant as the temperature approaches the ceiling temperature (Tc) of the monomer. At the ceiling temperature, the rates of polymerization and depropagation are equal, and no net polymerization occurs. nih.gov For most acrylic monomers, the enthalpic contribution (ΔH) to the Gibbs free energy of polymerization is negative, favoring polymerization. nih.gov

Controlled Radical Polymerization (CRP) of this compound Analogs

Controlled radical polymerization (CRP) techniques are pivotal for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (Đ), and complex architectures. Given the structural similarities, studies on long-chain alkyl acrylates serve as effective analogs for understanding the CRP of this compound.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a wide range of monomers, including acrylates. sigmaaldrich.cn The process involves a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as a RAFT agent. This allows for the majority of polymer chains to remain dormant but capable of reactivation, leading to a controlled growth process. sigmaaldrich.cn

The selection of the RAFT agent is critical for successful polymerization. For "more-activated monomers" like acrylates, trithiocarbonates are often effective. sigmaaldrich.cn Research on heteroatom-containing acrylates, such as hydroxypropylcarbamate acrylate (HPCA), demonstrates the efficacy of RAFT. In these polymerizations, a linear evolution of the number-average molecular weight (Mn) with monomer conversion is observed, which is a key indicator of a controlled process. Furthermore, these polymers can be chain-extended to form block copolymers, highlighting the "living" nature of the chain ends. researchgate.net

Table 1: RAFT Polymerization of Hydroxypropylcarbamate Acrylate (HPCA) - A this compound Analog Data synthesized from research findings on analogous acrylate systems. researchgate.net

Target M? (g·mol?¹)Monomer Conversion (%)Final M? (g·mol?¹)Polydispersity (Ð)
2,000952,1001.20
5,000924,8001.25
10,000889,5001.30
20,0008518,0001.40

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that relies on the reversible capping of the growing polymer chain radical with a stable nitroxide radical. The development of second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), has expanded the scope of NMP to include the controlled polymerization of acrylates. core.ac.uk Initiators based on SG1, like MAMA-SG1 (BlocBuilder), are effective for this purpose. core.ac.uk

Successful NMP of acrylates and their analogs results in polymers with predictable molecular weights and low polydispersity. For example, the NMP of HPCA has been shown to produce uniform shifts in molar mass distributions up to 70,000 g·mol⁻¹ and allows for successful chain extension experiments. researchgate.net Similarly, ureidoethyl methacrylate (B99206) (UMA), another functional monomer, has been successfully polymerized in a controlled manner using NMP, demonstrating a linear increase in molecular weight with conversion. researchgate.net This control enables the synthesis of well-defined homopolymers and block copolymers from monomers analogous to this compound. researchgate.net

Table 2: NMP of Ureidoethyl Methacrylate (UMA) - A Functional Analog Data synthesized from research findings on analogous methacrylate systems. researchgate.net

Target M? (g·mol?¹)Monomer Conversion (%)Final M? (g·mol?¹)Polydispersity (Ð)
5,000854,5001.30
10,000809,0001.35
20,0007517,0001.40
40,0007035,0001.40

Influence of Reaction Environment on Polymerization

The reaction environment, particularly the choice of solvent, can significantly influence the kinetics of acrylate polymerization. These effects are critical to understand for process optimization and control over the final polymer properties.

The propagation rate coefficient (kp) is a fundamental parameter in polymerization kinetics. Studies have investigated the effect of solvents on the kp of various acrylates. For this compound, its propagation kinetics were studied in a 1 M solution in butyl acetate (B1210297) (BuAc) via the pulsed laser polymerization–size exclusion chromatography (PLP-SEC) method. researchgate.net The results were compared with the kp values obtained from bulk polymerization. This investigation revealed that for branched acrylates like this compound, there is no significant influence of the BuAc solvent on the propagation reaction compared to bulk conditions. nih.gov

However, for other acrylate systems, the choice and quantity of solvent can have a more pronounced effect on the polymerization kinetic parameters. acs.org For instance, in the copolymerization of styrene (B11656) and 2-hydroxyethyl methacrylate (HEMA), the choice of solvent was found to greatly influence both the copolymer composition and the composition-averaged propagation rate coefficient. mdpi.com In contrast, nonpolar solvents generally have no effect on the copolymerization propagation rate coefficient compared to bulk copolymerization. acs.org

Table 3: Propagation Rate Coefficient (kp) for Branched Acrylates in Different Media Data from studies on various branched acrylates, including this compound. researchgate.netresearchgate.net

MonomerMediumTemperature (°C)k? (L·mol?¹·s?¹)
This compound (C21A)Bulk60~19,000
This compound (C21A)1 M in Butyl Acetate60~18,500
Heptadecyl Acrylate (C17A)1 M in Butyl Acetate60~17,000
Isononyl Acrylate (INA-A)1 M in Butyl Acetate60~16,000

Hydrogen bonding can play a significant role in the polymerization of functional acrylates or in standard acrylate polymerization conducted in hydrogen-bonding solvents. The presence of hydrogen bonds can lead to a pre-organization of monomer molecules, which can enhance the rate of polymerization. researchgate.netru.nl

A key effect of hydrogen bonding is the suppression of intramolecular chain transfer, or backbiting. In the polymerization of butyl acrylate (BA), introducing a hydrogen-bonding solvent like n-butanol reduces the level of branching caused by backbiting. mdpi.com This is hypothesized to occur because hydrogen bonding between the solvent and the carbonyl group of the polymerized acrylate units sterically hinders the chain-end from curling back on itself to abstract a hydrogen atom. mdpi.com This leads to a higher fraction of more reactive chain-end radicals, resulting in higher polymerization rates and molar masses. mdpi.com Studies on 2-hydroxyethyl acrylate (HEA), a monomer capable of hydrogen bonding itself, show significantly lower levels of backbiting compared to non-functional acrylates. mdpi.comrsc.org

Table 4: Effect of Hydrogen-Bonding Solvent on Branching in Poly(butyl acrylate) Data synthesized from studies on butyl acrylate polymerization. mdpi.com

Polymerization SolventMonomerBranching Level (%)
Xylenes (non-H-bonding)Butyl Acrylate~2.5
n-Pentanol (H-bonding)Butyl Acrylate~1.5
n-Butanol (H-bonding)Butyl Acrylate~1.3
n-Butanol (H-bonding)2-Hydroxyethyl Acrylate~1.2

Macromolecular Architecture and Structure of Poly Henicosyl Acrylate and Copolymers

Elucidation of Polymer Branching Topologies

Branching is a key structural parameter in many synthetic polymers, significantly impacting their properties such as viscosity, mechanical behavior, and solubility. wyatt.com In acrylate (B77674) polymerization, branching can occur through mechanisms like intramolecular and intermolecular chain transfer to the polymer. acs.org The degree of branching in polyacrylates can be influenced by reaction conditions such as temperature and the presence of a chain transfer agent (CTA). canterbury.ac.nz

The study of polymer branching involves characterizing the number and length of branches, which defines the polymer's topology. Common branching topologies include star, comb, and dendritic structures. google.comuq.edu.au Techniques like multi-angle light scattering (MALS) coupled with size-exclusion chromatography (SEC) or asymmetric-flow field-flow fractionation (AF4) are powerful tools for elucidating these complex architectures. wyatt.com For instance, the analysis of poly(acrylic acid) has shown that the degree of branching increases with reaction temperature. canterbury.ac.nzrsc.org The presence of a CTA, however, tends to reduce the degree of branching. canterbury.ac.nz

Research into various polyacrylates has provided insights into the specifics of their branching behavior. For example, in poly(2-ethylhexyl acrylate), β-scission and termination products have been observed, which are not as prevalent in poly(acrylic acid). canterbury.ac.nz The development of controlled polymerization techniques has enabled the synthesis of polymers with well-defined branched architectures, such as single-branched and precision-branched comb structures. uq.edu.au

Table 1: Factors Influencing the Degree of Branching in Polyacrylates

FactorEffect on Degree of Branching (DB)Reference
Reaction Temperature Higher temperature generally increases DB. canterbury.ac.nzrsc.org
Chain Transfer Agent (CTA) Presence of a CTA typically decreases DB. canterbury.ac.nz
Polymerization Method Controlled radical polymerization allows for precise control over branching. uq.edu.au
Solvent The choice of solvent can influence the degree of branching. rsc.org

Stereoregularity Control in Poly(Henicosyl Acrylate) Synthesis

Stereoregularity refers to the spatial arrangement of pendant groups along a polymer chain, a property known as tacticity. numberanalytics.com The three primary types of tacticity are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). numberanalytics.com High stereoregularity leads to increased crystallinity, higher melting points, and enhanced mechanical strength. numberanalytics.com

The synthesis of stereoregular polymers was significantly advanced by the development of Ziegler-Natta and metallocene catalysts. numberanalytics.com These catalysts, along with other methods, allow for precise control over the polymer's microstructure. numberanalytics.com For instance, the living polymerization of certain monomers using specific initiators can produce well-defined helical polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

In the context of polyacrylates, stereoregularity can be determined using techniques like 13C NMR spectroscopy. mdpi.com The tacticity of poly(ethyl acrylate), for example, has been analyzed by assigning the signals of the main chain methine and methylene (B1212753) groups in its NMR spectrum. uc.pt The ability to control stereoregularity is crucial for designing polymers with desired thermal and mechanical properties for various applications.

Table 2: Types of Tacticity in Polymers

TacticityDescription of Pendant Group ArrangementResulting Polymer Properties
Isotactic All on the same side of the polymer backbone.High crystallinity, high melting point. numberanalytics.com
Syndiotactic Alternating on either side of the polymer backbone.Can also lead to high crystallinity. numberanalytics.com
Atactic Randomly arranged along the polymer backbone.Generally amorphous, lower melting point. numberanalytics.com

Network Formation and Crosslinking Architectures

Network polymers are formed when polymer chains are linked together by cross-links, creating a three-dimensional structure. The topology of these networks, such as the nature of the junction points, plays a critical role in their macroscopic properties. researchgate.net Acrylate-based networks can be synthesized through methods like photoinitiated free-radical polymerization. researchgate.net

The architecture of a polymer network can range from simple to complex, including linear, branched, and fully networked structures. google.com The formation of these networks can be achieved through various crosslinking mechanisms. acs.org For example, in some systems, a dual-cure process can be employed, combining a thermoreversible network with a permanent, covalently cross-linked structure. acs.org

The properties of crosslinked acrylate networks are highly dependent on their architecture. For instance, networks with "ziplike" junctions exhibit different dynamic and mechanical properties compared to those with "pointlike" junctions. researchgate.net The density of cross-links directly influences properties such as the glass transition temperature and mechanical modulus. acs.orgnih.gov Advanced methodologies are being developed to characterize the internal dimensions and architecture of these complex networks beyond traditional theories. nih.gov

Copolymerization Studies of Henicosyl Acrylate

Copolymerization with Other Acrylates and Methacrylates.iupac.org

Henicosyl acrylate (B77674) can be copolymerized with a variety of other acrylate and methacrylate (B99206) monomers to create copolymers with specific properties. The long henicosyl chain of this monomer generally imparts flexibility and hydrophobicity to the resulting polymer. Its copolymerization with short-chain acrylates or methacrylates allows for a precise tuning of the final polymer's mechanical and thermal properties.

For instance, the copolymerization of n-butyl acrylate (nBuA) with methyl methacrylate (MMA) has been studied extensively. The reactivity ratios in both conventional and atom transfer radical polymerization (ATRP) show good agreement, indicating that the method of polymerization does not significantly alter the chemoselectivity. uni-bayreuth.de In one study, the reactivity ratios for the copolymerization of styrene (B11656) and 2-ethylhexyl acrylate (EHA) were determined using methods like Finemann–Ross (FR), inverted Finemann–Ross (IFR), and Kelen–Tudos (KT). frontiersin.org The values indicated that the styrene radical has a higher preference for adding another styrene monomer. frontiersin.org

The general trend for acrylate and methacrylate copolymerization is that the reactivity ratios are influenced by the nature of the ester side chain. For long-chain acrylates like henicosyl acrylate, steric hindrance from the bulky alkyl group might influence its reactivity towards its own radical and the comonomer radical.

To illustrate the concept, the following table presents representative reactivity ratios for common acrylate copolymer systems, determined using the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods. sapub.org

Monomer 1 (M1)Monomer 2 (M2)r1r2r1*r2Method
Methyl Methacrylate2-Ethoxyethyl Methacrylate0.84360.77510.6614F-R, K-T
Styrene2-Ethylhexyl Acrylate1.240.710.8804Fineman-Ross
Styrene2-Ethylhexyl Acrylate1.300.730.9490Kelen-Tudos

Data sourced from studies on analogous copolymer systems. frontiersin.orgsapub.org

The sequence distribution of monomers along a copolymer chain is a critical factor that governs the macroscopic properties of the material. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the microstructure of copolymers, including the sequence distribution. iupac.org High-resolution 1D and 2D NMR techniques can provide detailed information about the triad (B1167595) and even pentad sequences of monomers in the polymer chain. iupac.org

For copolymers of acrylates, the chemical shifts of the carbonyl carbon and the backbone methine and methylene (B1212753) carbons are sensitive to the local environment, allowing for the differentiation of various monomer sequences. iupac.org While specific NMR studies on this compound copolymers are not detailed in the literature, the principles of analysis would be the same. By analyzing the relative intensities of the NMR signals corresponding to different monomer sequences, the statistical distribution of the monomers can be determined. This information is vital for predicting properties such as glass transition temperature, crystallinity, and mechanical strength.

Functional Monomer Incorporation into Poly(this compound) Systems

Incorporating functional monomers into a poly(this compound) backbone is a strategic approach to introduce specific chemical reactivity or physical properties. Functional monomers, such as those containing carboxyl, hydroxyl, or amine groups, can impart properties like improved adhesion, crosslinking capabilities, and altered surface characteristics.

For example, the incorporation of small amounts of acrylic acid into acrylate copolymers is known to enhance adhesion and resistance to oils and solvents. fpc.com.tw Similarly, the inclusion of hydroxy-functional monomers like 2-hydroxyethyl acrylate (HEA) can introduce sites for subsequent crosslinking reactions, which is particularly useful in coatings and thermoset applications. google.comresearchgate.net HEA has dual functionality with a polymerizable acrylic group and a reactive hydroxyl group. wikipedia.org The synthesis of poly(acrylic acid-co-acrylamide) has been investigated to improve rheological properties, where the incorporation of a star-shaped macromonomer led to significantly higher viscosities. mdpi.com

While direct studies on functionalizing poly(this compound) are scarce, the methodologies are well-established. The functional monomer would be included in the polymerization feed with this compound and other comonomers. The amount of the functional monomer is typically kept low to avoid significant changes to the bulk properties of the polymer while still providing the desired functionality.

Role as Reactive Diluents in Multi-Functional Acrylate Formulations

In many applications, particularly in coatings and inks, the viscosity of the formulation is a critical parameter. Reactive diluents are monomers added to a formulation to reduce its viscosity and become part of the final cured polymer through polymerization. mdpi.comscholarsresearchlibrary.com this compound, as a monofunctional acrylate, can act as a reactive diluent. allnex.com

The long, flexible henicosyl chain can effectively lower the viscosity of highly viscous multifunctional acrylate or urethane (B1682113) acrylate oligomers. bibliotekanauki.plresearchgate.net Upon curing, typically initiated by UV radiation, the this compound copolymerizes with the other components of the formulation. scholarsresearchlibrary.com Its incorporation can influence the properties of the cured film. The long alkyl chain is expected to increase the flexibility and impact resistance of the coating, while potentially decreasing its hardness and chemical resistance compared to formulations with multifunctional acrylate diluents. bibliotekanauki.pl The choice of reactive diluent is a balance between achieving the desired application viscosity and the final performance properties of the cured material. researchgate.net

Multifunctional acrylates are known to polymerize faster and lead to higher mechanical properties in the resulting polymers. mdpi.com The use of a monofunctional diluent like this compound would be a deliberate choice to enhance flexibility. bibliotekanauki.pl

Advanced Analytical and Computational Methodologies in Henicosyl Acrylate Research

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) for Molar Mass Distribution and Structure

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a powerful soft ionization technique for the detailed characterization of polymers. It allows for the resolution of individual n-mers in a polymer sample, providing precise information on molar mass distribution, repeat unit mass, and end-group fidelity. waters.com This level of detail is often superior to what can be achieved with traditional chromatographic methods. waters.com

For acrylate (B77674) polymers, MALDI-ToF-MS offers a significant advantage as it is an absolute measurement method that does not require calibration with polymer standards, which are often unavailable for many acrylates. researchgate.net This is particularly important for branched polymers like poly(henicosyl acrylate), as their hydrodynamic volume differs from linear polymers, potentially affecting the accuracy of SEC calibrations. researchgate.net The technique can be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of a polymer sample. waters.com

The combination of PLP with MALDI-ToF-MS has been proposed as a robust method for determining the Arrhenius parameters for the propagation rate coefficients of acrylates. researchgate.net This approach leverages the precise initiation of PLP and the absolute molar mass determination of MALDI-ToF-MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the microstructure of polymers. iupac.org High-resolution 1D and 2D NMR techniques provide detailed information about polymer tacticity, monomer sequence distribution in copolymers, and end-group functionality. iupac.orgresearchgate.net The chemical and physical properties of a polymer are fundamentally influenced by its microstructure, making NMR a critical technique in polymer science. iupac.org

For acrylate polymers, 13C NMR is particularly valuable. The signals from carbonyl and β-CH2 carbons in the polymer backbone are sensitive to both compositional and conformational differences, providing comprehensive information on the distribution of configurational-compositional sequences. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methylene (B1212753) and methine carbon resonances. researchgate.net

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex and overlapping spectra, which is common for copolymers. iupac.orgenpress-publisher.com These techniques allow for the assignment of configurational and compositional sequences at the triad (B1167595) and even pentad level. researchgate.netresearchgate.net While specific detailed NMR studies focusing solely on this compound homopolymers are not prevalent in the provided search results, the general applicability of these NMR techniques to acrylate polymers indicates their importance for characterizing the microstructure of poly(this compound). iupac.orgresearchgate.netresearchgate.net

Computational Chemistry and Machine Learning for Kinetic Parameter Prediction

Computational chemistry and machine learning are increasingly being employed to predict kinetic parameters and understand reaction mechanisms in polymerization. nih.govresearchgate.net These approaches can complement experimental studies and, in some cases, provide predictions for systems that are difficult to study experimentally. researchgate.net

Automated computational tools have been developed to identify chemical reaction networks (CRNs) and estimate kinetic parameters from experimental data with minimal human intervention. nih.govrsc.org These tools can evaluate numerous feasible reaction models and optimize kinetic parameters to best fit the experimental data. nih.gov

Machine learning models, such as ridge regression, have been developed to predict the propagation rate coefficient (kp) for a wide range of (meth)acrylate monomers. researchgate.netrsc.org These models utilize various physicochemical properties of the monomers, which can be calculated using computational chemistry software, as features to predict kp. researchgate.net For instance, a model has been developed that uses molecular weight and the inductive effect of the tail group as parameters to predict ln(kp) for acrylates and methacrylates, including this compound. rsc.org Such models have shown good agreement with experimental data and can accurately predict the influence of the ester side chain length on the propagation rate. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Henicosyl acrylate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of acrylic acid with henicosanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reagent purification : Pre-dry henicosanol at 60°C under vacuum to minimize side reactions.
  • Reaction monitoring : Use FTIR or <sup>1</sup>H NMR to track ester bond formation (disappearance of -OH peaks at ~3200 cm⁻¹) .
  • Post-synthesis purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (>98% by area under the curve) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm acrylate group presence via C=O stretch (~1720 cm⁻¹) and C-O-C stretch (~1170 cm⁻¹).
  • <sup>13</sup>C NMR : Identify the ester carbonyl carbon (~165–170 ppm) and the long alkyl chain (successive methylene peaks at ~22–32 ppm) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 396.3 (M⁺) and fragmentation patterns consistent with acrylate cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential acrylic acid vapor release.
  • Waste disposal : Neutralize residual acid catalysts with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence its polymerization kinetics compared to shorter-chain acrylates?

  • Methodological Answer :

  • Experimental design : Conduct free-radical polymerization under controlled initiator (e.g., AIBN) concentrations. Monitor conversion rates via gravimetry or real-time FTIR.
  • Data analysis : Longer alkyl chains (e.g., C21 in Henicosyl) reduce polymerization rates due to steric hindrance. Compare with butyl acrylate (C4) data to quantify rate differences (e.g., using Arrhenius plots) .
  • Contradiction resolution : Address discrepancies in literature by standardizing initiator purity and solvent polarity (e.g., toluene vs. DMF effects) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled TGA/DSC studies : Perform thermogravimetric analysis under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways.
  • Error source identification : Compare heating rates (e.g., 10°C/min vs. 5°C/min); slower rates may reveal intermediate decomposition steps missed in prior studies.
  • Statistical validation : Apply root mean square error (RMSE) analysis to reconcile variations across datasets, as demonstrated for acrylate polymers in computational models .

Q. How can computational modeling predict this compound’s behavior in novel copolymer systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use software like GROMACS to model copolymerization with styrene or methyl methacrylate. Input parameters:
  • Force fields (e.g., OPLS-AA) for acrylate interactions.
  • Solubility parameters derived from Hansen solubility spheres.
  • Validation : Compare predicted glass transition temperatures (Tg) with experimental DSC results. Adjust crosslink density in simulations to match rheological data .

Methodological Best Practices

  • Data reproducibility : Document solvent batch purity (e.g., HPLC-grade vs. technical-grade) and humidity levels during synthesis, as these significantly impact reaction yields .
  • Controlled experiments : Include internal standards (e.g., deuterated analogs) in NMR analysis to correct for instrumental drift .
  • Ethical compliance : Ensure all computational models disclose software versions and force field parameters to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.